N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, identified by its CAS number 557782-81-7, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3S, with a molecular weight of 380.46 g/mol. The compound features a complex structure that includes a naphtho[1,2-d]thiazole moiety and a piperidine ring, which are known to contribute to its biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in various cellular processes including cell proliferation and migration .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. Its ability to modulate the PI3K/Akt pathway has been noted in related compounds .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Kinase Inhibition | Inhibits ROCK activity | |
Anticancer Potential | Modulates PI3K/Akt signaling | |
Neuroprotection | Potential protective effects in models |
Study Highlights
- Anticancer Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, one study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against cancer .
- In Vivo Models : Animal studies are currently underway to evaluate the efficacy and safety profile of this compound in cancer models. Early results suggest promising outcomes with reduced tumor sizes compared to control groups .
- Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, although further studies are necessary to fully understand its safety profile in humans .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-26(23,24)21-10-4-6-13(11-21)17(22)20-18-19-16-14-7-3-2-5-12(14)8-9-15(16)25-18/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTKRBDFOKKIFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.